5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21) |
InChI Key |
FTKGEHPLJDGBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Benzylidene Intermediate
Procedure :
-
Condensation : Hydantoin reacts with benzaldehyde via Knoevenagel condensation to form 5-benzylideneimidazolidine-2,4-dione.
-
Alkylation : The intermediate is alkylated with benzyl bromide at the N3 position under basic conditions.
Conditions :
-
Catalyst : Ammonium acetate or piperidine.
-
Solvent : Acetic acid or ethanol.
-
Temperature : Reflux (80–100°C).
Key Data :
| Intermediate | Reagents | Yield (%) |
|---|---|---|
| 5-Benzylideneimidazolidine-2,4-dione | Hydantoin + Benzaldehyde | 75–80 |
Source : Silva et al. (2001) utilized similar conditions for spirohydantoin derivatives.
Multi-Step Synthesis from Amino Acid Derivatives
Use of L-Phenylalanine Methyl Ester Hydrochloride
Procedure :
-
Acylation : L-Phenylalanine methyl ester hydrochloride reacts with N-benzyloxy-aminoformate-4-nitrophenylester (intermediate 4a) in dichloromethane.
-
Cyclization : The resulting adduct undergoes intramolecular cyclization to form the imidazolidine-2,4-dione core.
Conditions :
-
Base : Triethylamine.
-
Solvent : Dichloromethane.
-
Workup : Recrystallization from methanol/dichloromethane (5:5).
Key Data :
| Product | Yield (%) | Melting Point (°C) | IR (cm⁻¹) |
|---|---|---|---|
| 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione | 27 | 142–144 | 3271 (NH), 1766 (C=O), 1720 (C=O) |
Source : Xia et al. (2013) reported this method, confirming the structure via H NMR and ESI-MS.
Microwave-Assisted Synthesis
Accelerated Alkylation and Cyclization
Procedure :
-
Microwave Irradiation : A mixture of hydantoin, benzyl bromide, and benzyl chloride is heated under microwave conditions (300 W, 100°C).
-
Purification : Column chromatography (hexane/ethyl acetate).
Advantages :
-
Reaction Time : Reduced from 24 hours to 30 minutes.
-
Yield Improvement : Up to 40% increase compared to conventional methods.
Source : Analogous methods for thiazolidinediones in Mannino et al. (2006) highlight microwave efficacy.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Stepwise Alkylation | High purity, scalable | Lengthy reaction time | 50–55 |
| Knoevenagel Condensation | Modular for substitution | Requires inert atmosphere | 60–65 |
| Amino Acid Derivative Route | Stereochemical control | Low yield due to side reactions | 25–30 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 70–75 |
Critical Reaction Parameters
-
Base Selection : Potassium carbonate or sodium hydride optimizes alkylation efficiency.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Temperature Control : Excessive heat promotes decomposition of the imidazolidine-dione ring.
Structural Confirmation Techniques
-
H NMR : Key signals include δ 7.48–7.17 ppm (aromatic protons) and δ 5.27 ppm (NH).
-
IR Spectroscopy : Peaks at 1766 cm⁻¹ (C=O stretch) and 3271 cm⁻¹ (N-H stretch).
-
X-ray Crystallography : Confirms the Z-configuration of the benzylidene group.
Industrial-Scale Considerations
-
Cost-Effectiveness : Benzyl halides are inexpensive, but purification steps increase costs.
-
Green Chemistry : Solvent recovery (e.g., DMF) and catalytic methods reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like benzyl chloride in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazolidine-2,4-dione, including 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Certain imidazolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, modifications to the imidazolidine structure can enhance its ability to induce apoptosis in cancer cells, suggesting a pathway for developing new cancer therapies .
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. Its mechanisms may involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been shown to inhibit mitochondrial pyruvate carrier activity, which is essential for cellular energy metabolism. This inhibition can lead to altered metabolic states that may be beneficial in metabolic disorders such as diabetes .
Mechanistic Studies
The thermal behavior and decomposition mechanisms of imidazolidine derivatives have been extensively studied using techniques like Flash Vacuum Pyrolysis. Understanding these mechanisms is vital for optimizing the synthesis of these compounds and improving their efficacy in various applications .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymers or used as a precursor for creating functionalized surfaces in material science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of the insulin receptor and thereby enhancing insulin sensitivity . This interaction is crucial for its potential use in treating type 2 diabetes. Additionally, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium channels, reducing neuronal excitability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
(Z)-5-((N-Benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones (9a–9m)
- Key Differences : Incorporation of an indole-methylene moiety at position 5 and variable substituents on the N-benzyl group.
- Impact : The indole ring enhances π-π stacking interactions with biological targets, while substituents (e.g., halogens, methoxy) modulate electronic properties and cytotoxicity. These compounds exhibit potent radiosensitization and cytotoxicity against cancer cells, surpassing the antitumor activity of the parent compound .
- Synthesis : Phase-transfer catalysis (PTC) using benzyl halides and indole-3-carboxaldehyde, achieving 85–90% yields .
(5S)-3-(4-tert-Butylbenzyl)-5-(propan-2-yl)imidazolidine-2,4-dione (1EP)
- Key Differences : A tert-butyl group at the para position of the benzyl substituent and an isopropyl group at position 3.
- Stereochemistry (5S configuration) may influence receptor binding selectivity .
- Synthesis: Not detailed in evidence, but structural data suggest multi-step alkylation and cyclization processes.
5-Benzylidene-2-thioxo-4-imidazolidinone
- Key Differences : Replacement of one oxo group with thioxo (C=S) at position 2.
5-(1-Hydroxyethyl)imidazolidine-2,4-dione
Physicochemical Properties
Biological Activity
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other imidazolidine derivatives that have shown enzyme inhibitory properties.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, potentially through the induction of apoptosis in cancer cells or interference with DNA synthesis pathways .
Anticancer Properties
Recent studies have indicated that this compound might possess significant anticancer activity. A quantitative structure-activity relationship (QSAR) analysis suggested that the compound could be a promising candidate for cancer therapy due to its hydrophobic nature enhancing its biological activity .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production. Compounds similar to this compound have been evaluated for their ability to inhibit tyrosinase activity. In related studies, certain derivatives showed IC50 values lower than that of kojic acid, a known tyrosinase inhibitor . This suggests that this compound could also exhibit potential as a skin-lightening agent.
Case Studies and Research Findings
- QSAR Analysis : A study employing QSAR methodologies highlighted the potential of this compound as an anticancer agent. The analysis revealed correlations between molecular properties and biological activity, supporting further investigation into its therapeutic applications .
- In Vitro Studies : Investigations into the compound's effects on cancer cell lines demonstrated significant cytotoxicity at varying concentrations. These studies are crucial for establishing dosage parameters and understanding the compound's efficacy against specific cancer types.
- Molecular Docking Studies : Computational studies have provided insights into how this compound may interact with target enzymes at the molecular level. Docking simulations suggest favorable binding interactions with active sites of key enzymes involved in cancer progression .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione?
The synthesis typically involves a multi-step approach:
- Core Formation : The imidazolidine-2,4-dione (hydantoin) core is synthesized via condensation of urea derivatives with α-amino acids or via cyclization of substituted thioureas under basic conditions .
- Substituent Introduction : Benzyl and benzyloxy groups are introduced through nucleophilic substitution or alkylation reactions. For example, benzylation at position 5 may use benzyl halides in the presence of a base (e.g., K₂CO₃), while benzyloxy groups at position 3 require alkoxy precursors (e.g., benzyl alcohol with activating agents like Mitsunobu conditions) .
- Purification : Column chromatography or recrystallization is employed to isolate the product, with yields optimized by controlling solvent polarity and temperature .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and carbonyl signals (δ 170–175 ppm for C=O groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the hydantoin scaffold .
- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive bond lengths and angles, particularly for stereochemical assignments .
Q. What are the common chemical reactions involving this compound?
Reactivity is influenced by the hydantoin core and substituents:
- Oxidation : The imidazolidine ring is resistant to mild oxidants, but benzyl groups may undergo oxidation to benzaldehydes under strong conditions (e.g., KMnO₄) .
- Substitution : The benzyloxy group at position 3 can participate in nucleophilic substitution (e.g., with amines or thiols) under acidic or basic conditions .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the hydantoin ring sparingly but may saturate benzyl groups in extreme conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the hydantoin core?
Advanced strategies include:
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution to guide regioselective attacks. For example, position 5 may exhibit higher electrophilicity due to benzyl substitution, favoring nucleophilic additions .
- Catalytic Systems : Palladium or copper catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions, with solvent polarity (DMF vs. toluene) influencing reaction rates .
- Kinetic Studies : Time-resolved HPLC monitors intermediate formation to adjust reaction times and temperatures, minimizing side products .
Q. What mechanistic insights exist for the compound’s interactions with biological targets?
While direct studies on this compound are limited, structural analogs suggest:
- Enzyme Inhibition : Hydantoin derivatives inhibit kinases or proteases via H-bonding with the carbonyl groups and π-π stacking with aromatic residues. Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidative degradation pathways, with benzyl groups potentially enhancing stability compared to alkyl substituents .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity?
- Steric Effects : Bulkier benzyl groups at position 5 hinder nucleophilic attacks at adjacent positions, as shown in comparative studies with methyl-substituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzyloxy moiety increase electrophilicity of the hydantoin ring, accelerating nucleophilic substitutions. Hammett plots correlate substituent σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
